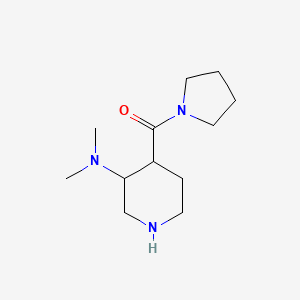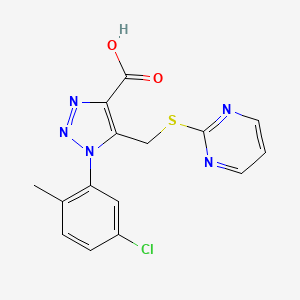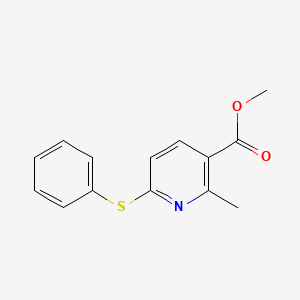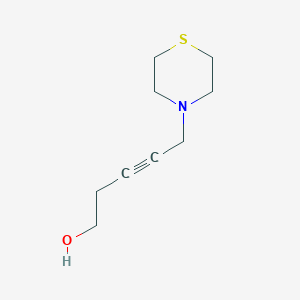
5-Thiomorpholinopent-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiomorpholinopent-3-YN-1-OL: is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a pentynol chain. It is used in various chemical and industrial applications due to its unique structural properties.
2. Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the reaction of thiomorpholine with a pentynol derivative under specific conditions. One common method includes the use of CuI (Copper Iodide) as a catalyst and THF (Tetrahydrofuran) as a solvent . The reaction is carried out under reflux conditions for 24 hours, followed by purification steps involving silica gel filtration and ether extraction .
Industrial Production Methods:
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .
3. Chemical Reactions Analysis
Types of Reactions:
This compound undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products:
The major products formed from these reactions include thiomorpholine oxides , reduced thiomorpholine derivatives , and halogenated thiomorpholine compounds .
4. Scientific Research Applications
Chemistry:
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as a biochemical probe . It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial agent and enzyme inhibitor .
Industry:
Industrially, this compound is used in the production of specialty chemicals and pharmaceutical intermediates . Its reactivity and stability make it a valuable component in various manufacturing processes .
5. Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors . The thiomorpholine ring can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their activity and function . Additionally, the pentynol chain can undergo covalent modifications , further influencing the compound’s biological effects .
6. Comparison with Similar Compounds
Similar Compounds:
- 3-Pentyn-1-ol
- 5-(4-Thiomorpholinyl)-3-pentyn-1-ol
- Thiomorpholine derivatives
Comparison:
Compared to similar compounds, this compound stands out due to its unique combination of a thiomorpholine ring and a pentynol chain. This structure imparts distinct chemical reactivity and biological activity , making it more versatile in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Thiomorpholinopent-3-YN-1-OL typically involves the reaction of thiomorpholine with a pentynol derivative under specific conditions. One common method includes the use of CuI (Copper Iodide) as a catalyst and THF (Tetrahydrofuran) as a solvent . The reaction is carried out under reflux conditions for 24 hours, followed by purification steps involving silica gel filtration and ether extraction .
Industrial Production Methods:
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions:
5-Thiomorpholinopent-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products:
The major products formed from these reactions include thiomorpholine oxides , reduced thiomorpholine derivatives , and halogenated thiomorpholine compounds .
Applications De Recherche Scientifique
Chemistry:
In chemistry, 5-Thiomorpholinopent-3-YN-1-OL is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as a biochemical probe . It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial agent and enzyme inhibitor .
Industry:
Industrially, this compound is used in the production of specialty chemicals and pharmaceutical intermediates . Its reactivity and stability make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5-Thiomorpholinopent-3-YN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors . The thiomorpholine ring can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their activity and function . Additionally, the pentynol chain can undergo covalent modifications , further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 3-Pentyn-1-ol
- 5-(4-Thiomorpholinyl)-3-pentyn-1-ol
- Thiomorpholine derivatives
Comparison:
Compared to similar compounds, 5-Thiomorpholinopent-3-YN-1-OL stands out due to its unique combination of a thiomorpholine ring and a pentynol chain. This structure imparts distinct chemical reactivity and biological activity , making it more versatile in various applications .
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
5-thiomorpholin-4-ylpent-3-yn-1-ol |
InChI |
InChI=1S/C9H15NOS/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |
Clé InChI |
QSRODUCJJKQGOF-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


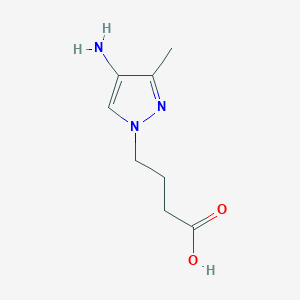
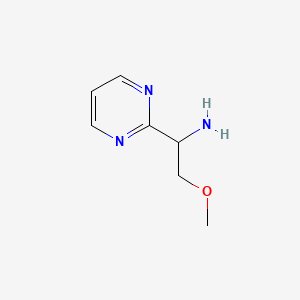

![1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)
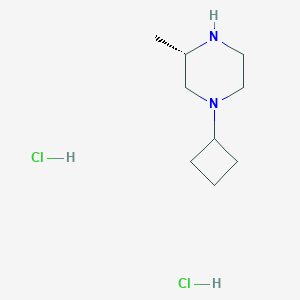
![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate](/img/structure/B11793150.png)
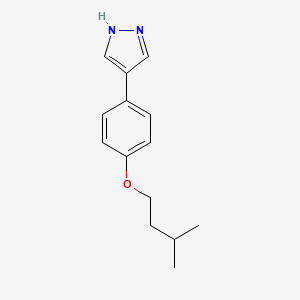
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)
